An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chlorooctane for Researchers
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Chlorooctane for Researchers
This guide provides a comprehensive overview of the essential physical and chemical properties of 1-chlorooctane, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support laboratory work and theoretical investigations.
Core Physical and Chemical Data
1-Chlorooctane is a colorless to pale yellow liquid and a member of the alkyl halide family.[1] It is a versatile reagent and intermediate in organic synthesis.[2][3]
Physical Properties of 1-Chlorooctane
The physical characteristics of 1-chlorooctane are summarized in the table below, providing a quick reference for experimental planning and execution.
| Property | Value |
| Molecular Formula | C₈H₁₇Cl |
| Molecular Weight | 148.67 g/mol [3] |
| Appearance | Colorless liquid[3][4] |
| Boiling Point | 181.5 - 183 °C[3][5] |
| Melting Point | -61 to -57.8 °C[3][6] |
| Density | 0.8738 - 0.875 g/mL at 20-25 °C[3][6] |
| Refractive Index (n²⁰/D) | 1.430 - 1.431[7][8] |
| Vapor Pressure | 0.95 - 1 mmHg at 22.2 - 25 °C[3][7] |
| Flash Point | 61 - 70 °C[3][7] |
| Solubility in Water | 0.02 g/L; Insoluble[2][5] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, and other organic solvents[3][6] |
Chemical and Safety Information
The chemical reactivity and safety profile of 1-chlorooctane are crucial for its handling and application in research.
| Property | Value/Information |
| Chemical Family | Alkyl halide[1] |
| Key Reactions | Nucleophilic substitution, oxidation[2] |
| Stability | Stable under normal conditions[4] |
| Incompatible Materials | Strong oxidizing agents, strong bases[4][9] |
| Hazard Statements | Combustible liquid. May be fatal if swallowed and enters airways. Very toxic to aquatic life with long lasting effects.[3][4] |
| Signal Word | Danger[3] |
Key Chemical Reactions and Synthesis
1-Chlorooctane is a primary alkyl halide, making it a suitable substrate for Sₙ2 reactions. It is commonly used as an alkylating agent in organic synthesis to introduce an octyl group.[3]
A primary application of 1-chlorooctane is in nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. For example, it reacts with strong bases like hydroxide (B78521) ions to form 1-octanol (B28484).[2] It is also used in the synthesis of ethers through the Williamson ether synthesis, where it reacts with an alkoxide.
The synthesis of 1-chlorooctane can be achieved through the reaction of 1-octanol with a chlorinating agent. A common laboratory and industrial method involves the reaction of n-octanol with dry hydrogen chloride.[10] Another synthetic route uses bis(trichloromethyl) carbonate in the presence of an organic amine catalyst.[11][12]
Below are diagrams illustrating the synthesis of 1-chlorooctane and a typical nucleophilic substitution reaction.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physical properties of 1-chlorooctane and for a representative chemical reaction.
Determination of Boiling Point (Microscale Method)
Objective: To determine the boiling point of 1-chlorooctane using a microscale technique.
Materials:
-
1-Chlorooctane sample
-
Thiele tube or similar heating apparatus (e.g., Mel-Temp)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., fusion tube)
-
Heating oil (mineral oil or silicone oil)
-
Bunsen burner or hot plate
Procedure:
-
Fill the small test tube with the 1-chlorooctane sample to a depth of about 1-2 cm.
-
Place the capillary tube, with its open end down, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Place the thermometer and test tube assembly into the Thiele tube containing the heating oil. The top of the 1-chlorooctane sample should be below the oil level.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or use a hot plate with a magnetic stirrer for even heating.[5]
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[5] Record this temperature.
-
For accuracy, repeat the measurement.
Determination of Density using a Pycnometer
Objective: To accurately measure the density of 1-chlorooctane.
Materials:
-
1-Chlorooctane sample
-
Pycnometer (a specific gravity bottle with a known volume)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
Clean and dry the pycnometer thoroughly.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 20°C or 25°C) until it reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles, and wipe any excess water from the outside.
-
Weigh the pycnometer filled with water and record the mass (m₂).
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with the 1-chlorooctane sample and bring it to the same constant temperature in the water bath.
-
Wipe the outside of the pycnometer and weigh it, recording the mass (m₃).
-
Calculate the density of 1-chlorooctane using the following formula: Density of 1-chlorooctane = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.
Determination of Refractive Index using an Abbe Refractometer
Objective: To measure the refractive index of 1-chlorooctane.
Materials:
-
1-Chlorooctane sample
-
Abbe refractometer
-
Dropper or pipette
-
Lens paper
-
A suitable solvent for cleaning (e.g., ethanol or acetone)
Procedure:
-
Ensure the prisms of the Abbe refractometer are clean and dry.[13]
-
Calibrate the instrument using a standard sample with a known refractive index, such as distilled water.[4]
-
Using a dropper, place a few drops of the 1-chlorooctane sample onto the surface of the measuring prism.[13]
-
Close the prisms carefully to spread the liquid into a thin film.
-
Turn on the light source and adjust it to illuminate the prisms.
-
Look through the eyepiece and adjust the focus until the crosshairs are sharp.[13]
-
Rotate the adjustment knob to bring the boundary line between the light and dark fields into view.
-
If there is a colored fringe at the boundary, adjust the compensator to get a sharp, black-and-white borderline.
-
Align the sharp boundary line exactly with the center of the crosshairs.
-
Read the refractive index from the scale. Record the temperature at which the measurement was taken.
Determination of Solubility
Objective: To qualitatively assess the solubility of 1-chlorooctane in water and a nonpolar organic solvent.
Materials:
-
1-Chlorooctane sample
-
Test tubes
-
Distilled water
-
A nonpolar solvent (e.g., hexane (B92381) or toluene)
-
Pipettes or droppers
Procedure:
-
Label two test tubes, one for water and one for the nonpolar solvent.
-
Add approximately 2 mL of distilled water to the first test tube and 2 mL of the nonpolar solvent to the second.
-
Add 4-5 drops of 1-chlorooctane to each test tube.
-
Gently shake or vortex each test tube for about 20-30 seconds.
-
Allow the mixtures to stand and observe.
-
Record whether 1-chlorooctane is soluble (forms a single homogeneous phase), partially soluble (some dissolves but a distinct layer remains), or insoluble (forms two distinct layers).[14]
Nucleophilic Substitution: Synthesis of 1-Octanol
Objective: To demonstrate a typical nucleophilic substitution reaction of 1-chlorooctane.
Materials:
-
1-Chlorooctane
-
Sodium hydroxide (NaOH)
-
Ethanol-water solvent mixture (e.g., 50:50)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)
-
Distillation apparatus
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, reflux condenser, and heating mantle.
-
In the round-bottom flask, dissolve a molar excess of sodium hydroxide in the ethanol-water solvent mixture.
-
Add 1-chlorooctane to the flask.
-
Heat the mixture to reflux and maintain the reflux for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.[15]
-
After the reflux period, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add water to dissolve the inorganic salts and perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether) to isolate the 1-octanol product.
-
Separate the organic layer, wash it with water and then with a brine solution.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent and then remove the solvent by rotary evaporation.
-
The crude 1-octanol can be purified by distillation. Collect the fraction that boils at the known boiling point of 1-octanol.
References
- 1. Standard Test Method for Density and Relative Density of Liquids by Digital Density Meter ( ASTM D 4052) [pachemtech.eu]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. phillysim.org [phillysim.org]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. Page loading... [guidechem.com]
- 11. davjalandhar.com [davjalandhar.com]
- 12. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 13. hinotek.com [hinotek.com]
- 14. chem.ws [chem.ws]
- 15. chemguide.co.uk [chemguide.co.uk]
